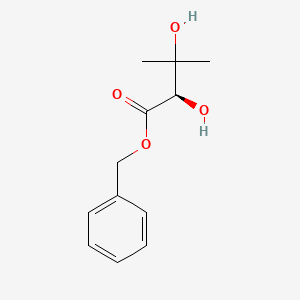

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester

CAS No.: 184528-76-5

Cat. No.: VC3798122

Molecular Formula: C12H16O4

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 184528-76-5 |

|---|---|

| Molecular Formula | C12H16O4 |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | benzyl (2R)-2,3-dihydroxy-3-methylbutanoate |

| Standard InChI | InChI=1S/C12H16O4/c1-12(2,15)10(13)11(14)16-8-9-6-4-3-5-7-9/h3-7,10,13,15H,8H2,1-2H3/t10-/m0/s1 |

| Standard InChI Key | HUYOGRCHSFVCNV-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)([C@H](C(=O)OCC1=CC=CC=C1)O)O |

| SMILES | CC(C)(C(C(=O)OCC1=CC=CC=C1)O)O |

| Canonical SMILES | CC(C)(C(C(=O)OCC1=CC=CC=C1)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(R)-2,3-Dihydroxy-3-Methyl-Butyric Acid Benzyl Ester is an optically active compound with a chiral center at the third carbon of the butyric acid backbone. The benzyl ester group () is attached to the carboxylate moiety, enhancing the molecule’s stability and reactivity in synthetic reactions . The IUPAC name for this compound is benzyl (2R)-2,3-dihydroxy-3-methylbutanoate, and its SMILES notation is .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 224.25 g/mol | |

| CAS Number | 184528-76-5 | |

| InChI Key | HUYOGRCHSFVCNV-JTQLQIEISA-N |

Structural Analysis

The compound’s structure comprises a four-carbon chain with hydroxyl groups at positions 2 and 3, a methyl branch at position 3, and a benzyl ester at position 1. This configuration confers both hydrophilicity (via hydroxyl groups) and lipophilicity (via the benzyl group), making it amenable to diverse solvent systems . X-ray crystallography and NMR studies confirm the (R)-configuration, which is critical for its role in enantioselective synthesis .

Synthesis and Production Methods

Esterification of (2R)-2,3-Dihydroxy-3-Methylbutanoic Acid

The primary synthesis route involves the esterification of (2R)-2,3-Dihydroxy-3-Methylbutanoic Acid (CAS: 19451-56-0) with benzyl alcohol under acidic or enzymatic conditions . The reaction typically employs catalysts such as sulfuric acid or lipases to achieve high enantiomeric excess (ee). For example:

This method yields a product with >95% purity, as confirmed by HPLC and chiral column analysis .

Industrial-Scale Production

Commercial suppliers like Hangzhou MolCore BioPharmatech and Wuxi AppTec utilize continuous-flow reactors to optimize yield and reduce reaction times . Raw materials include the aforementioned acid (cost: ~$200/g) and benzyl alcohol, with typical batch sizes ranging from 100 g to 1 kg .

| Supplier | Purity | Price (1 g) | Availability |

|---|---|---|---|

| Hangzhou MolCore BioPharmatech | 95% | $2,367.81 | 10–20 days |

| Wuxi AppTec | 98% | $2,500.00 | 15–25 days |

| Accela ChemBio | 97% | $2,200.00 | 10–20 days |

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a boiling point of 374.6 \pm 12.0 \, ^\circ\text{C} (predicted) and a density of . It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol, but insoluble in water due to the benzyl group’s hydrophobicity .

Applications in Pharmaceutical and Chemical Research

Chiral Intermediate in Drug Synthesis

The (R)-enantiomer is a key building block for APIs requiring precise stereochemistry. For example, it is used in the synthesis of:

-

Antiviral agents: As a precursor for nucleoside analogues targeting RNA viruses .

-

Metabolic modulators: In prodrugs designed to enhance bioavailability of hydroxylated therapeutics .

Catalytic Asymmetric Reactions

Researchers employ this ester as a chiral auxiliary in Evans aldol reactions and Sharpless epoxidations, achieving ee values >90% . Its benzyl group facilitates selective deprotection under hydrogenolysis conditions, enabling sequential functionalization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume